![molecular formula C15H28N2O3 B7572471 Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate
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Overview
Description
Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate, commonly known as EPPA, is a chemical compound used in scientific research for its potential therapeutic applications. EPPA is a derivative of the amino acid glycine and has been studied for its ability to modulate the activity of certain receptors in the brain.
Mechanism of Action
EPPA works by binding to the glycine site on NMDA receptors, which enhances the activity of these receptors. This can lead to increased neuronal activity and synaptic plasticity, which may have therapeutic benefits in various neurological disorders.
Biochemical and Physiological Effects:
EPPA has been shown to have a number of biochemical and physiological effects in preclinical studies. These include increased synaptic plasticity, enhanced learning and memory, and reduced pain sensitivity. EPPA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using EPPA in lab experiments is its specificity for NMDA receptors, which allows for targeted modulation of neuronal activity. However, EPPA has relatively low potency compared to other NMDA receptor modulators, which may limit its usefulness in certain applications.
Future Directions
There are several potential future directions for research on EPPA. One area of interest is the development of more potent and selective derivatives of EPPA for use in therapeutic applications. Another area of interest is the investigation of EPPA's effects on other neurotransmitter systems, such as dopamine and serotonin, which may have implications for addiction treatment. Finally, further studies are needed to determine the safety and efficacy of EPPA in humans.
Synthesis Methods
EPPA can be synthesized using a multi-step process that involves the reaction of glycine with various other chemicals. One common method involves the reaction of glycine with 3-methylpiperidine-1-carboxylic acid to form the intermediate compound, which is then further reacted with isobutyl chloroformate and ethylamine to form EPPA.
Scientific Research Applications
EPPA has been studied for its potential therapeutic applications in a variety of areas, including neurodegenerative diseases, pain management, and addiction treatment. In particular, EPPA has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in a wide range of physiological processes.
properties
IUPAC Name |
ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-5-20-15(19)11-17(12(2)3)10-14(18)16-8-6-7-13(4)9-16/h12-13H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPQUDRBJCYVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(=O)N1CCCC(C1)C)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate |
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